molecular formula C18H12Cl2N4O3S B3413570 N-(3,4-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 946240-76-2

N-(3,4-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B3413570
CAS No.: 946240-76-2
M. Wt: 435.3 g/mol
InChI Key: OCZUMBVADALVCZ-UHFFFAOYSA-N
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Description

N-(3,4-Dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide (hereafter referred to as Compound A) is a heterocyclic acetamide derivative featuring a thiazolo[4,5-d]pyridazinone core substituted with a dichlorophenyl group and a furan-2-yl moiety. The compound’s design incorporates pharmacophoric elements like the dichlorophenyl group (enhancing lipophilicity and target binding) and the fused thiazolo-pyridazinone system (imparting rigidity and metabolic stability).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[7-(furan-2-yl)-2-methyl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N4O3S/c1-9-21-16-17(28-9)15(13-3-2-6-27-13)23-24(18(16)26)8-14(25)22-10-4-5-11(19)12(20)7-10/h2-7H,8H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZUMBVADALVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds are structurally related to Compound A , differing primarily in substituents and heterocyclic motifs:

Compound Name Substituents on Aromatic Rings Heterocyclic Group Molecular Weight (g/mol) Key Structural Features Reference
Compound A 3,4-Dichlorophenyl Furan-2-yl ~443.3* Thiazolo[4,5-d]pyridazinone core; dichlorophenyl enhances lipophilicity; furan contributes to π-π stacking and hydrogen bonding. Synthesized
N-(4-Chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (Compound B ) 4-Chlorophenyl, 4-Fluorophenyl 4-Fluorophenyl ~457.8* Fluorine’s electronegativity increases dipole interactions; reduced steric bulk compared to dichlorophenyl.
N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(2-thienyl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide (Compound C ) 4-Chlorophenyl Thienyl (S) ~449.9* Thienyl’s sulfur atom enhances polarizability and potential metal coordination; larger atomic radius may alter binding pocket interactions.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (Compound D ) 3,4-Dichlorophenyl Thiazol ~301.2 Simplified structure lacking the fused pyridazinone system; retains dichlorophenyl and thiazol groups for hydrogen bonding and rigidity.

Structural Analysis

Core Heterocyclic System
  • Compound C replaces the furan in A with a thienyl group, introducing sulfur’s polarizable lone pairs, which may enhance interactions with metalloenzymes or aromatic residues in binding pockets .
Substituent Effects
  • Dichlorophenyl vs.
  • Furan vs. Fluorophenyl/Thienyl : Furan’s oxygen atom in A enables stronger hydrogen bonding compared to B ’s fluorophenyl (C-F dipole) or C ’s thienyl (C-S). However, fluorine’s electronegativity in B may enhance electrostatic interactions with targets .

Hypothesized Pharmacological Implications

While biological data are absent in the provided evidence, structural features suggest:

  • Compound B : Improved solubility via fluorine’s polarity; possible use in targets requiring strong dipole interactions.
  • Compound C : Metal-binding capability via thienyl sulfur; relevance in kinase or protease inhibition.
  • Compound D : Simpler structure may facilitate rapid synthesis but with reduced target affinity compared to fused systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3,4-dichlorophenyl)-2-(7-(furan-2-yl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

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